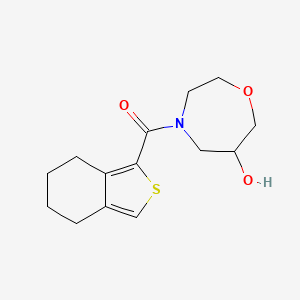

![molecular formula C19H17NO4 B5551444 2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propionate](/img/structure/B5551444.png)

2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propionate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propionate" belongs to the chemical class of dibenzoazepines, characterized by a seven-membered heterocyclic ring containing two nitrogen atoms. It is of interest for its potential in various chemical reactions and properties that contribute to the field of organic chemistry and materials science.

Synthesis Analysis

Research on related dibenzoazepines indicates that synthesis methods often involve intramolecular cyclization reactions, typically catalyzed by palladium or iron, which enable the formation of the complex dibenzoazepine core structure. For example, a palladium-catalyzed homocoupling of benzamides via ortho-selective double C-H bond activation was utilized to synthesize related compounds in satisfactory to excellent yields in one pot (Kondapalli et al., 2017). Similar synthetic strategies might be applicable for the target compound, highlighting the role of catalytic systems in facilitating complex ring formations.

Molecular Structure Analysis

Dibenzoazepines exhibit varied molecular conformations, significantly influenced by their substitution patterns. The molecular structure often features a slightly deformed boat or twist-boat conformation of the azepine ring. Structural analyses through X-ray diffraction and 1H DNMR have revealed these conformational nuances, providing insights into the molecular geometry and electronic distribution that impact their reactivity and interactions (Irurre et al., 1994).

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis and molecular structure of compounds related to "2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propionate" have been explored extensively. For instance, the synthesis and conformational analysis of 5-ethyl-5,6-dihydro-11H-dibenzo[b,e]azepine-6-thione showcased the solid-state and solution state characteristics through X-ray diffraction and 1H DNMR, revealing a slightly deformed boat conformation of the seven-membered ring and an associated inversion ring barrier (Irurre et al., 1994). Another study on dibenzo[b,d]azepin-6-ones separated by chiral HPLC into aR- and aS-atropisomers highlighted the high stereochemical stability of these compounds (Tabata et al., 2008).

Catalytic Reactions and Pharmaceutical Potential

Research into catalytic enantioselective reactions involving cyclic dibenzo derivatives has demonstrated the synthesis of chiral compounds with high yields and enantioselectivities. For example, the aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines led to chiral derivatives, showcasing the potential for pharmaceutical applications (De Munck et al., 2017).

Biodegradation and Drug Delivery

Studies have also focused on the biodegradation and potential for drug delivery of poly(ether-ester) azo polymers containing dibenzo derivatives. These studies indicate the capability of these compounds to degrade in specific conditions, making them suitable for colon-specific drug release materials (Samyn et al., 1995).

Antimicrobial and Anticancer Activities

Novel benzoxepine-1,2,3-triazole hybrids synthesized using a dibenzo derivative as a core structure demonstrated potential antibacterial and anticancer activities. This suggests the versatility of these compounds in developing new therapeutic agents (Kuntala et al., 2015).

properties

IUPAC Name |

2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)ethyl propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-2-17(21)24-12-11-20-18(22)15-9-5-3-7-13(15)14-8-4-6-10-16(14)19(20)23/h3-10H,2,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATSLEALHJWBAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCCN1C(=O)C2=CC=CC=C2C3=CC=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24780708 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopropyl-9-[(3-methyl-5-isoxazolyl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5551364.png)

![1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5551371.png)

![3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5551380.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5551387.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5551392.png)

![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(2-oxopiperidin-1-yl)propanamide](/img/structure/B5551410.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B5551411.png)

![4-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5551418.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5551426.png)

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5551438.png)

![4-[(2,4-dimethoxybenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5551447.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methylacetamide](/img/structure/B5551458.png)